molecular formula C14H14O3 B14617092 7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one CAS No. 56881-07-3

7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one

Cat. No.: B14617092
CAS No.: 56881-07-3
M. Wt: 230.26 g/mol
InChI Key: NNCLYZUBQCOYMW-UHFFFAOYSA-N
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Description

7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one typically involves several steps, including the formation of the benzopyran ring and the introduction of the hydroxy and methylbutenyl groups. Common synthetic routes include:

    Cyclization Reactions: The benzopyran ring can be formed through cyclization reactions involving appropriate precursors.

    Hydroxylation: Introduction of the hydroxy group at the 7th position can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Alkylation: The methylbutenyl group can be introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzopyran ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and methylbutenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

56881-07-3

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

7-hydroxy-6-(3-methylbut-3-en-2-yl)chromen-2-one

InChI

InChI=1S/C14H14O3/c1-8(2)9(3)11-6-10-4-5-14(16)17-13(10)7-12(11)15/h4-7,9,15H,1H2,2-3H3

InChI Key

NNCLYZUBQCOYMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1)C=CC(=O)O2)O)C(=C)C

Origin of Product

United States

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